molecular formula C20H18N6O5 B2988988 3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one CAS No. 672949-63-2

3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one

Cat. No.: B2988988
CAS No.: 672949-63-2
M. Wt: 422.401
InChI Key: NJLQHHZVXQSJTR-HAHDFKILSA-N
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Description

3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinoxalinone core, which is a bicyclic structure containing nitrogen atoms, and a hydrazone linkage that connects a cyclohexylidene group substituted with a 2,4-dinitrophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable cyclohexanone derivative under acidic conditions. The reaction is often carried out in an ethanol solvent with the addition of hydrochloric acid to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups on the 2,4-dinitrophenyl moiety, converting them to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoxalinone core and the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.

    Substitution: Reagents like sodium methoxide and other nucleophiles can be employed under basic conditions.

Major Products

    Oxidation: Formation of oxides and quinoxalinone derivatives.

    Reduction: Amino-substituted derivatives of the original compound.

    Substitution: Various substituted quinoxalinone and hydrazone derivatives.

Scientific Research Applications

3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its hydrazone linkage, which is known to exhibit various pharmacological activities.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The hydrazone linkage is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, inducing cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one lies in its quinoxalinone core, which imparts distinct chemical and biological properties. This core structure is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

3-[(2Z)-2-[2-(2,4-dinitrophenyl)cyclohexylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O5/c27-20-19(21-16-7-3-4-8-17(16)22-20)24-23-15-6-2-1-5-13(15)14-10-9-12(25(28)29)11-18(14)26(30)31/h3-4,7-11,13H,1-2,5-6H2,(H,21,24)(H,22,27)/b23-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLQHHZVXQSJTR-HAHDFKILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC3=CC=CC=C3NC2=O)C(C1)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N/NC2=NC3=CC=CC=C3NC2=O)/C(C1)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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